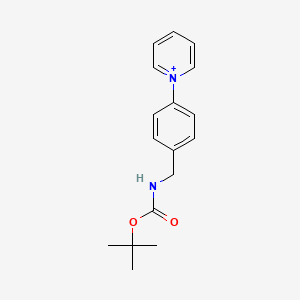
1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium is a compound that features a pyridinium ion core with a tert-butyloxycarbonyl (Boc)-protected amino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium typically involves the following steps:
Formation of the Pyridinium Core: The pyridinium ion is formed by reacting pyridine with an appropriate alkylating agent.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a coupling reaction, such as Suzuki–Miyaura coupling.
Introduction of the Boc-Protected Amino Group: The tert-butyloxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amino group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and pyridinium core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the phenyl ring and pyridinium core.
Reduction Products: Free amino derivatives after Boc deprotection.
Substitution Products: Various substituted phenyl and pyridinium derivatives.
Scientific Research Applications
1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium involves its interaction with molecular targets through its pyridinium ion core and Boc-protected amino group. The compound can participate in various biochemical pathways, influencing cellular processes and enzyme activities .
Comparison with Similar Compounds
- 1-(tert-Butoxycarbonyl)-2-pyrrolidinone
- 1-Boc-4-bromopiperidine
- N-Boc-hydroxylamine
- N-Boc-2,5-dihydro-1H-pyrrole
Properties
Molecular Formula |
C17H21N2O2+ |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
tert-butyl N-[(4-pyridin-1-ium-1-ylphenyl)methyl]carbamate |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)18-13-14-7-9-15(10-8-14)19-11-5-4-6-12-19/h4-12H,13H2,1-3H3/p+1 |
InChI Key |
NRNJIKZWUKXDEZ-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)[N+]2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



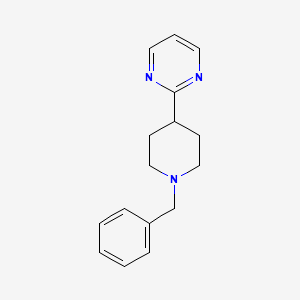

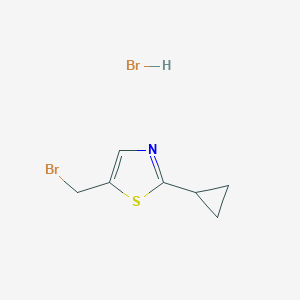
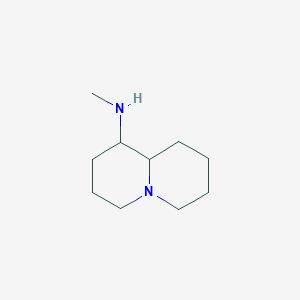
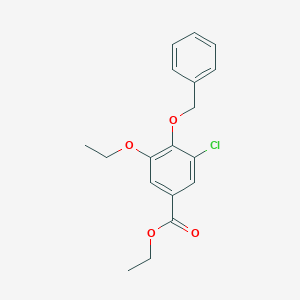
![Benzo[d]thiazole-5,6-diol](/img/structure/B13014829.png)

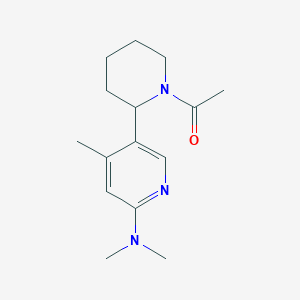
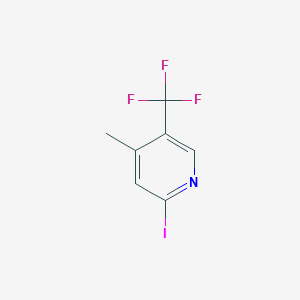
![7-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014866.png)
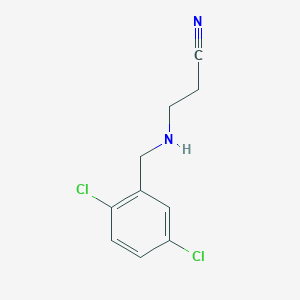
![tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13014871.png)
![7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014885.png)
